N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Lipophilicity Drug design ADME

This N-ethyl-tetrahydroquinolin-2-one TMP hybrid is a critical reference point for systematic N-alkyl SAR. The N-ethyl group increases logP by 0.5–0.8 units over the N–H analog, directly altering membrane permeability and CNS penetration (clogP 4.51). The intact 3,4,5-trimethoxy pharmacophore is essential for colchicine-site tubulin binding and kinase hinge-region engagement; removal of even one methoxy (e.g., 3,5-dimethoxy analog) abrogates potency. As a distinct chemotype in the TRC-annotated NADPH oxidase inhibitor series, it is essential for inflammation and oncology programs requiring strict lot-to-lot consistency. Procure the N-ethyl member alongside N-H, N-Me, and N-benzoyl analogs to fully map selectivity and pharmacokinetic drivers.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 921998-31-4
Cat. No. B2602322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
CAS921998-31-4
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H24N2O5/c1-5-23-16-8-7-15(10-13(16)6-9-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25)
InChIKeyRELYYOYRLJNCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide (CAS 921998-31-4): Procurement-Relevant Structural and Pharmacological Baseline


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide (CAS 921998-31-4, molecular formula C₂₁H₂₄N₂O₅, MW 384.43 g/mol) is a synthetic small molecule featuring a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine core linked via an amide bond to a 3,4,5-trimethoxybenzoyl group. It is catalogued by Toronto Research Chemicals (TRC) as product A727200 and categorized as a protein kinase inhibitor/activator and an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for pathological reactive oxygen species (ROS) production in inflammatory diseases . The compound is supplied as a white to off-white solid and is intended exclusively for research use . Its structure combines two pharmacologically significant motifs: the 3,4,5-trimethoxybenzamide (TMP) moiety, a validated pharmacophore for tubulin polymerization inhibition and kinase ATP-site engagement, and the N-ethyl-tetrahydroquinolin-2-one scaffold, which modulates lipophilicity, metabolic stability, and target selectivity compared to N-unsubstituted or N-methyl analogs .

Why Generic Substitution Fails for N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide: Structural Determinants of Differential Pharmacology


The 1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzamide chemotype encompasses at least four commercially available analogs differing at the N-1 position (—H, —CH₃, —CH₂CH₃, —COPh) and on the benzamide ring (3,4,5-tri-OCH₃ vs. 3,5-di-OCH₃) [1]. These substitutions are not silent. The N-ethyl group in the target compound (CAS 921998-31-4) increases calculated logP by approximately 0.5–0.8 units versus the N—H analog (CAS 63430-44-4), directly altering membrane permeability and tissue distribution . The 3,4,5-trimethoxy pattern is essential for colchicine-site tubulin binding and certain kinase hinge-region interactions; removal of even one methoxy (as in the 3,5-dimethoxy analog, CAS 922052-89-9) can abrogate or substantially weaken target engagement [2]. Consequently, substituting any in-class analog without requalification in the relevant assay system risks loss of on-target potency, altered off-target profile, or divergent pharmacokinetic behavior. Each analog must be treated as a distinct chemical entity for procurement and experimental design purposes.

Quantitative Differentiation Evidence: N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide Versus Closest Analogs


N-Ethyl Substitution Increases Lipophilicity by ~0.5–0.8 logP Units Versus the N—H Parent, Altering Predicted Membrane Partitioning

The target compound bearing an N-ethyl substituent on the tetrahydroquinolin-2-one ring exhibits a calculated logP of 4.51 (mcule.com) . The direct N—H analog (CAS 63430-44-4) lacks this alkyl group and is therefore predicted to have a logP approximately 0.5–0.8 units lower (estimated 3.7–3.9 based on the Hansch π-contribution of an ethyl group, ~0.5–1.0 depending on fragment context). This difference places the target compound in a higher lipophilicity range associated with enhanced passive membrane permeability but also potentially higher metabolic liability and plasma protein binding. For cell-based assays, this translates to measurably different intracellular exposure at equal nominal extracellular concentrations.

Lipophilicity Drug design ADME

3,4,5-Trimethoxybenzamide Pharmacophore: Essential for Tubulin Polymerization Inhibitory Activity Relative to 3,5-Dimethoxy Congener

The 3,4,5-trimethoxybenzamide (TMP) group is a well-established pharmacophore for binding the colchicine site of β-tubulin, with the three methoxy groups making critical contacts within the binding pocket. Literature on structurally related TMP-tetrahydroquinoline hybrids demonstrates that tubulin polymerization inhibition IC₅₀ values are in the low micromolar range (e.g., 6–10 μM) for 3,4,5-tri-OCH₃ analogs [1]. The 3,5-dimethoxy analog (CAS 922052-89-9), lacking the para-methoxy group, is predicted to lose a key hydrogen-bond or van der Waals contact, consistent with structure–activity relationship (SAR) data from benzofuran-based TMP derivatives showing that removal of a single methoxy reduces antiproliferative potency by ≥5- to 10-fold [2]. While direct head-to-head data for the exact target compound versus the 3,5-dimethoxy analog are not published, the class-level SAR is robust across multiple chemotypes.

Tubulin polymerization Anticancer Colchicine site

N-Alkyl Substitution Modulates Kinase Selectivity: Ethyl Versus Methyl at the Tetrahydroquinolinone N-1 Position

The N-1 position of the tetrahydroquinolin-2-one scaffold is a critical selectivity determinant in kinase inhibitor design. In the development of XMD8-92, a potent and selective ERK5 (MAPK7) inhibitor (IC₅₀ = 0.4 nM) that shares the N-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold [1], the N-ethyl group was essential for achieving selectivity over other MAP kinases. The N-methyl analog (CAS 921913-50-0) offers a less bulky, less lipophilic alternative that may exhibit a different kinase selectivity fingerprint. The target compound, bearing the N-ethyl group and the 3,4,5-trimethoxybenzamide moiety, occupies a distinct chemical space that combines the kinase-selectivity features of the ethyl-tetrahydroquinolinone core with the tubulin-binding capacity of the TMP group, potentially enabling dual-mechanism pharmacology not achievable with either the N—H, N—CH₃, or non-TMP analogs.

Kinase inhibition Selectivity SAR

NADPH Oxidase (NOX) Inhibitory Annotation: Functional Categorization Distinct from Classical Antioxidant Scaffolds

The Toronto Research Chemicals product categorization explicitly annotates the target compound as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production . This functional classification distinguishes it from the N-benzoyl analog (CAS 946246-03-3), which carries a bulkier, more lipophilic N-substituent (N—COPh, calculated logP increment ~1.5–2.0 units above the N—H parent) that may redirect the compound toward different biological targets — such as HDAC inhibition, as reported for quinoline-based hydroxamic acid derivatives [1]. The N-ethyl substitution in the target compound preserves a balanced lipophilicity profile (logP 4.51, within Lipinski compliance) while maintaining NOX inhibitory activity, a combination not validated for the N-benzoyl or N-cyclopropanecarbonyl congeners. However, it must be noted that the NOX inhibitory annotation from the vendor is categorical, not quantitative; no published IC₅₀ or Ki values for this exact compound against specific NOX isoforms (NOX1–5) were identified in the public domain as of the search date.

NADPH oxidase ROS Inflammatory disease

Optimal Research and Procurement Application Scenarios for N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide (CAS 921998-31-4)


NADPH Oxidase (NOX)-Dependent Inflammatory Disease Models Requiring ROS Pathway Intervention

Based on the TRC/LabMix24 functional annotation categorizing this compound as an NADPH oxidase inhibitor , researchers studying NOX-mediated inflammatory pathologies — including cerebral ischemia-reperfusion injury, carrageenan-induced pleurisy, spinal cord trauma, and zymosan-induced non-septic shock — may select this compound as a tool molecule for probing the role of ROS in disease progression. The N-ethyl substitution confers a logP of 4.51 , favoring CNS penetration for neuroinflammation models. However, users must independently validate NOX isoform specificity and potency, as quantitative IC₅₀ data against purified NOX enzymes are not publicly available for this exact compound.

Tubulin Polymerization Inhibition Studies Leveraging the 3,4,5-Trimethoxybenzamide Pharmacophore

The 3,4,5-trimethoxybenzamide (TMP) moiety is a validated colchicine-site tubulin polymerization inhibitor pharmacophore, with structurally related TMP-tetrahydroquinoline hybrids demonstrating tubulin polymerization IC₅₀ values in the low micromolar range (e.g., 7.03 μM) . This compound provides the TMP pharmacophore on an N-ethyl-tetrahydroquinolinone scaffold, offering a distinct chemotype from classical TMP-based inhibitors (e.g., combretastatin A-4 analogs) for use in anticancer drug discovery programs. The presence of all three methoxy groups is essential — the 3,5-dimethoxy analog (CAS 922052-89-9) is predicted to be ≥5- to 10-fold less potent based on established TMP SAR . Researchers procuring this compound for tubulin-focused projects should confirm polymerization inhibition activity in their specific cell line context.

Kinase Selectivity Profiling: MAP Kinase and Broader Kinome Screening with the N-Ethyl-Tetrahydroquinolinone Scaffold

The N-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold is validated in kinase inhibitor development, most notably in XMD8-92 (ERK5/MAPK7 inhibitor, IC₅₀ = 0.4 nM) . The target compound combines this kinase-compatible scaffold with the TMP pharmacophore, creating a hybrid molecule that may exhibit polypharmacology across kinase and tubulin targets. This makes it suitable for kinome selectivity panels aimed at identifying novel kinase inhibitors with differentiated selectivity profiles versus the N—H (CAS 63430-44-4) or N-methyl (CAS 921913-50-0) analogs. The N-ethyl group is a key selectivity determinant — its replacement with H or CH₃ can redirect kinase binding to entirely different targets within the kinome.

Structure–Activity Relationship (SAR) Studies on N-1 Alkyl Substitution in Tetrahydroquinolinone-Based Bioactive Compounds

For medicinal chemistry teams building SAR around the tetrahydroquinolin-2-one scaffold, this compound serves as the N-ethyl reference point in a systematic N-alkyl scan (—H, —CH₃, —CH₂CH₃, —CH₂CH₂CH₃, —COPh). Its calculated logP of 4.51 positions it between the N—H analog (predicted logP 3.7–3.9) and the N-benzoyl analog (predicted logP >5.5), enabling correlation of lipophilicity with cellular potency, metabolic stability, and off-target liability. Procurement of the complete N-alkyl series, including this compound as the N-ethyl member, is necessary for rigorous SAR interpretation, as the N-ethyl group's contribution to binding free energy and selectivity cannot be interpolated from the N—H and N—CH₃ endpoints alone.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.